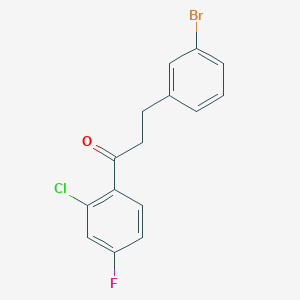
3-(3-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one
Overview
Description
3-(3-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H11BrClFO and its molecular weight is 341.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbon-Fluorine Bond Formation
Research has demonstrated the ability to form carbon-fluorine bonds via fluoro complexes of ruthenium, which react with certain bromide and chloride compounds to yield fluorinated products. This process is critical for the development of new compounds with potential applications in pharmaceuticals and agrochemicals (Barthazy et al., 1999).
Molecular Structure and Characterization
The synthesis and structural characterization of related compounds using spectroscopic techniques and density functional theory (DFT) highlight the importance of such compounds in understanding molecular interactions and properties. This knowledge can be applied in the design of materials with specific electronic or photophysical properties (Bhumannavar, 2021).
Asymmetric Synthesis
Asymmetric synthesis using microbial reductases to produce chiral intermediates demonstrates the potential application of related compounds in the synthesis of antidepressant drugs. This showcases the relevance of these compounds in medicinal chemistry, particularly in the synthesis of enantiomerically pure pharmaceuticals (Choi et al., 2010).
Optical and Photophysical Properties
Studies on the optical properties and solid-state emission enhancement of poly(thiophene)s through molecular control indicate the potential use of related compounds in the development of materials for optoelectronic applications. The ability to tune these properties is crucial for the creation of efficient light-emitting devices and photovoltaics (Li, Vamvounis, & Holdcroft, 2002).
DNA Binding and Inhibition Studies
Research on the binding interactions with DNA and inhibition of biological activities, such as urease, suggests the potential therapeutic applications of related compounds. Understanding these interactions can lead to the development of new drugs and therapeutic agents (Rasool et al., 2021).
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(18)9-14(13)17/h1-3,5-6,8-9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFCDXMZFUHIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


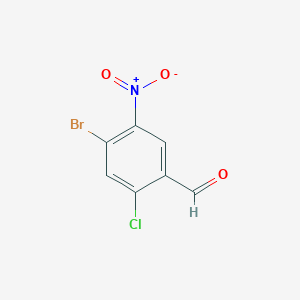
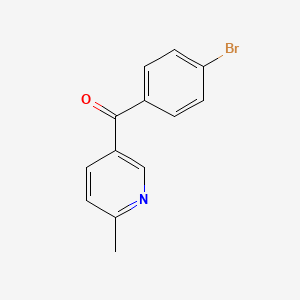
![1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B1522367.png)
![tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1522368.png)
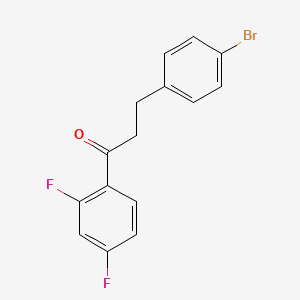
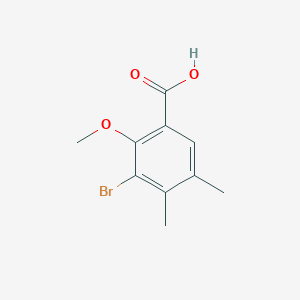
![5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522372.png)

![8-Azabicyclo[5.2.0]nonane](/img/structure/B1522379.png)




![butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B1522388.png)
